molecular formula C26H21FN4O2S2 B4629080 1-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

1-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B4629080
M. Wt: 504.6 g/mol
InChI Key: SWQDNSYJEILLLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep reactions, including condensation, cyclization, and rearrangement processes. For instance, the synthesis of thieno[3,2-e][1,2,4]Triazolo[1,5-c]pyrimidin-5(6H)-ones and their derivatives can be achieved through Dimroth-type rearrangement and other synthetic pathways, offering a framework for the creation of complex molecules with potential biological activities (Nagamatsu et al., 2007).

Molecular Structure Analysis

Crystal structure determination, such as that performed for related compounds, highlights the coplanarity of fused rings and the significance of weak intermolecular interactions in stabilizing the crystal structure (Hu et al., 2011). These analyses are crucial for understanding the molecular conformation and the potential intermolecular interactions that can influence the compound's reactivity and stability.

Scientific Research Applications

Synthesis and Structural Insights

  • Facile Synthesis of Novel Fused Derivatives : A study by Nagaraju et al. (2013) describes the synthesis of novel derivatives involving fused [1,2,4]triazolo and thiadiazol structures from benzothieno pyrimidin precursors. Such synthetic routes could be relevant for the synthesis or modification of the target compound, indicating potential for creating diverse bioactive molecules [Nagaraju et al., 2013].

  • Crystal and Molecular Structures : Gajda et al. (2015) explored the synthesis, crystal, and molecular structures of tetrahydrobenzothienopyrimidine derivatives, highlighting the influence of substituents and polycyclic structure on aromaticity and potential biological activity. This research emphasizes the significance of detailed structural analysis in understanding the properties of complex heterocyclic compounds [Gajda et al., 2015].

Potential Biological Activities

  • Antimicrobial Activities : Various studies have synthesized and evaluated the antimicrobial properties of thieno and triazolopyrimidines. For instance, compounds with structural similarities have shown promising antimicrobial activities against a range of bacterial and fungal species, suggesting potential applications in developing new antimicrobial agents [Soliman et al., 2009].

  • Anticancer Potentials : Botros et al. (2017) synthesized a series of benzylated triazolopyrimidines and evaluated their cytotoxic activities against cancer cell lines. Some compounds exhibited significant potency, highlighting the potential of such structures in anticancer drug development [Botros et al., 2017].

properties

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-7-(4-methylphenyl)-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2S2/c1-15-6-12-18(13-7-15)30-23(33)22-19-4-2-3-5-21(19)35-24(22)31-25(30)28-29-26(31)34-14-20(32)16-8-10-17(27)11-9-16/h6-13H,2-5,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQDNSYJEILLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N4C2=NN=C4SCC(=O)C5=CC=C(C=C5)F)SC6=C3CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Reactant of Route 2
Reactant of Route 2
1-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Reactant of Route 3
Reactant of Route 3
1-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

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